![molecular formula C15H11NO4 B14294193 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one CAS No. 113988-38-8](/img/structure/B14294193.png)
1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one is an organic compound that features a nitrobenzoyl group attached to a phenyl ring through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one typically involves the nitration of a benzoyl precursor followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the benzoyl ring, which is then subjected to acylation to form the final product. Common reagents used in these reactions include nitric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 1-[2-(2-Aminobenzoyl)phenyl]ethanol.
Substitution: Formation of substituted nitrobenzoyl derivatives.
Applications De Recherche Scientifique
1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Similar structure but with a hydroxy group instead of a nitro group.
1-[2-(2-Aminobenzoyl)phenyl]ethan-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in various redox reactions, making this compound versatile in synthetic and research applications .
Propriétés
Numéro CAS |
113988-38-8 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
1-[2-(2-nitrobenzoyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO4/c1-10(17)11-6-2-3-7-12(11)15(18)13-8-4-5-9-14(13)16(19)20/h2-9H,1H3 |
Clé InChI |
XZQLBOSEQQYRKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


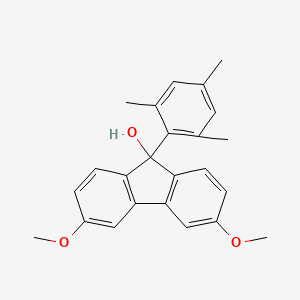

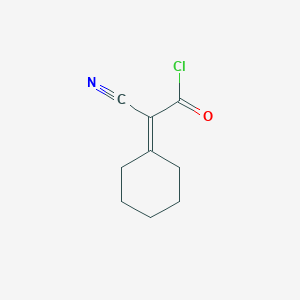
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
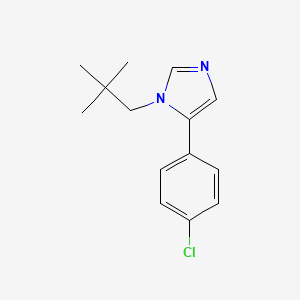
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
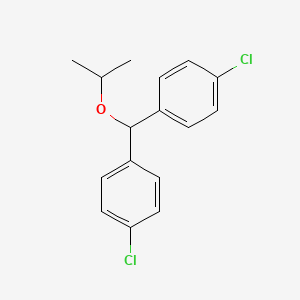
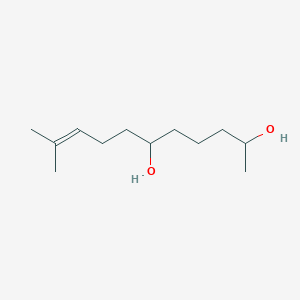
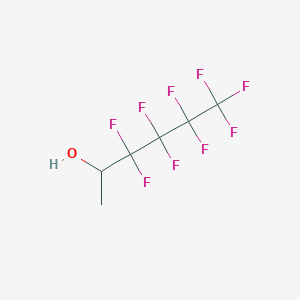
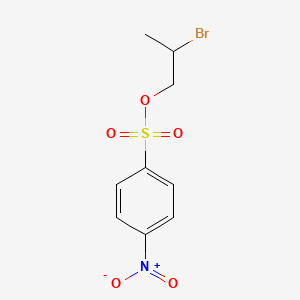
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
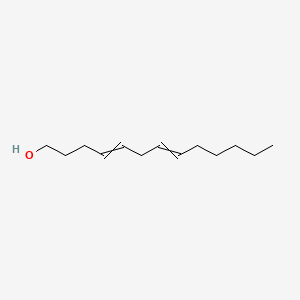
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)
